Piperazine derivatives have garnered significant attention in the field of medicinal chemistry due to their versatile pharmacological properties. The compound "1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine" is a novel entity within this class, and its analysis is crucial for understanding its potential applications. Piperazine structures are known to be central to the development of compounds with a wide range of therapeutic effects, including antiemetic, tranquilizing, and analgesic activities1. Additionally, modifications to the piperazine moiety, such as the introduction of a pyridine group, have been shown to be significant in the synthesis of compounds with enhanced pharmacological profiles3.
In pharmacology, piperazine derivatives have been explored for their potential as antiemetic agents. Compounds such as 2-methylamino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine have been selected for clinical investigations due to their powerful antiemetic activity1. Additionally, piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which feature a piperazine moiety, have shown promise as tool compounds for in vivo investigation in various disease models2.
The field of medicinal chemistry has seen the synthesis of novel piperazine-1-yl-1H-indazole derivatives, which play a significant role due to their potential therapeutic applications. The synthesis process of these compounds, including the titled compound with a pyridine-2-yl group, has been optimized to be simple and efficient, with spectral analysis characterizing the compounds3. These derivatives are of interest for further study and development due to their potential interactions with biological targets.
The synthesis of 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine can be achieved through various methods involving the reaction of piperazine derivatives with boronic acid pinacol esters. A common synthetic route includes:
Technical parameters such as temperature (often around 95°C) and reaction time (ranging from 1 to 3 hours) are critical for optimizing yield and purity .
The molecular structure of 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine features:
The structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS), which provide insights into the connectivity of atoms within the molecule .
The chemical reactivity of 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine includes:
These reactions are significant for synthesizing complex organic molecules in pharmaceutical chemistry.
The mechanism of action for compounds like 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine often involves:
Research indicates that organoboron compounds can exhibit unique mechanisms that may lead to novel therapeutic applications .
Key physical and chemical properties of 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine include:
Property | Value |
---|---|
Melting Point | 125–126 °C |
Appearance | White to pale yellow crystals |
Solubility | Soluble in organic solvents like ethyl acetate |
Storage Conditions | Ambient temperature; protect from light |
These properties are essential for handling and storage considerations in laboratory settings .
The applications of 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine span several fields:
The compound is systematically named as 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine according to IUPAC conventions. This name precisely describes its structure: a methyl-substituted piperazine ring linked to the 2-position of a pyridine ring, which bears a boronic acid pinacol ester (dioxaborolane) group at the 5-position. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid functionality, enhancing stability and handling properties for synthetic applications [1] [6].
Common synonyms reflect alternative naming approaches or functional group priorities:
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
Systematic IUPAC Name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
CAS Registry Number | 918524-63-7 |
MDL Number | MFCD07437995 |
PubChem Substance ID | 468592274 |
Reaxys Registry Number | 15484286 |
The molecular formula C₁₆H₂₆BN₃O₂ confirms the compound’s elemental composition: 16 carbon atoms, 26 hydrogen atoms, 1 boron atom, 3 nitrogen atoms, and 2 oxygen atoms. This formula is consistent across multiple sources, including chemical suppliers and computational databases [1] [5] [7].
The molecular weight is 303.21 g/mol, calculated as follows:
This weight falls within the typical range for pharmaceutical intermediates, supporting its use in Suzuki-Miyaura cross-coupling reactions. The presence of boron (3.6% of total mass) is critical for its reactivity in forming carbon-carbon bonds [1].
The compound exists as a solid at room temperature (20°C), with a crystalline to powder form observed under standard conditions. Suppliers describe its appearance as "White to Light yellow to Light orange powder to crystal," indicating potential batch-dependent variations in crystallinity or purity [1] [6].
Melting Point: Reported as 125°C (single value) or within the range of 123–127°C. This consistency across sources (e.g., TCIChemicals, Sigma-Aldrich) suggests high sample purity and reproducible crystallinity [1] [6]. The narrow melting range further confirms homogeneity in solid-state packing.
Thermal Stability: The boiling point is estimated at 435.2 ± 45.0°C at 760 mmHg, though this value is computationally derived rather than experimentally measured. Decomposition likely occurs before boiling, as is common with organoboron compounds [6].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1